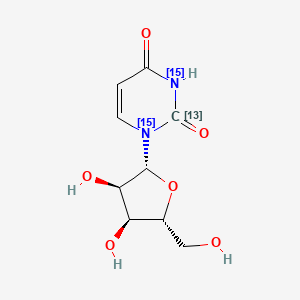
Uridine-2-13C-1,3-15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine-2-13C-1,3-15N2 is a labeled nucleoside analog of uridine, where the carbon at position 2 is replaced with carbon-13 and the nitrogens at positions 1 and 3 are replaced with nitrogen-15. This isotopically labeled compound is primarily used in scientific research to study nucleic acid metabolism and dynamics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-2-13C-1,3-15N2 involves several steps. An epimeric mixture of D-[1-13C]ribose and D-[1-13C]arabinose is obtained by condensing potassium cyanide-13C with D-erythrose using a modified Kiliani-Fischer synthesis. The aldose epimers are then separated using ion-exchange chromatography. D-[2-13C]Ribose is obtained from D-[1-13C]arabinose using a nickel(II) diamine complex. The 15N-labeling is introduced by preparing [15N2]urea, which is then used to synthesize this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves the use of isotopically labeled precursors and specialized equipment to ensure the incorporation of the isotopes at specific positions in the molecule.
化学反応の分析
Types of Reactions
Uridine-2-13C-1,3-15N2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield uracil derivatives, while reduction may yield dihydro-uridine derivatives.
科学的研究の応用
Uridine-2-13C-1,3-15N2 is widely used in scientific research, including:
Chemistry: Used as a tracer in nucleic acid synthesis studies.
Biology: Helps in understanding RNA metabolism and dynamics.
Medicine: Used in metabolic studies to understand disease mechanisms.
Industry: Utilized in the development of diagnostic tools and pharmaceuticals.
作用機序
The mechanism of action of Uridine-2-13C-1,3-15N2 involves its incorporation into RNA, allowing researchers to track and study RNA synthesis and degradation. The isotopic labels (13C and 15N) enable precise detection and quantification using techniques like NMR spectroscopy and mass spectrometry. This helps in understanding the molecular targets and pathways involved in RNA metabolism .
類似化合物との比較
Similar Compounds
Uridine-13C,15N2: Similar isotopic labeling but may differ in the specific positions of the isotopes.
Uridine-5-13C: Labeled at the 5th carbon position.
Uridine-2-13C: Labeled at the 2nd carbon position only.
Uniqueness
Uridine-2-13C-1,3-15N2 is unique due to its specific isotopic labeling at multiple positions, making it highly valuable for detailed metabolic studies. This multi-labeling provides more comprehensive data compared to single-labeled compounds .
特性
分子式 |
C9H12N2O6 |
|---|---|
分子量 |
247.18 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i9+1,10+1,11+1 |
InChIキー |
DRTQHJPVMGBUCF-CNANCEAGSA-N |
異性体SMILES |
C1=C[15N]([13C](=O)[15NH]C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


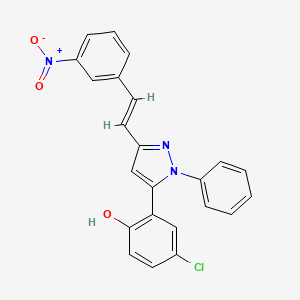
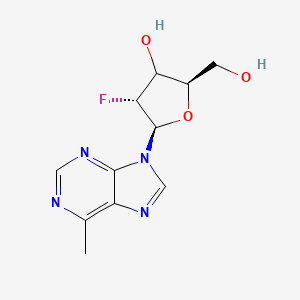
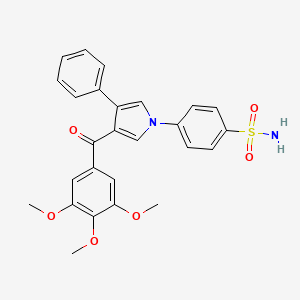
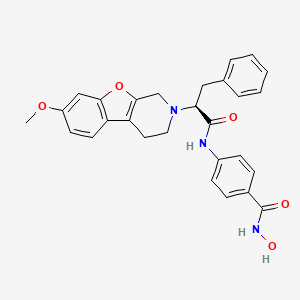
![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12388392.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B12388396.png)
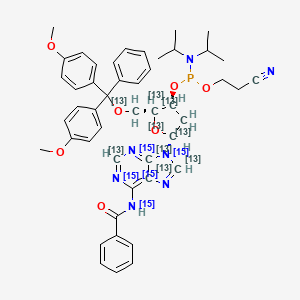
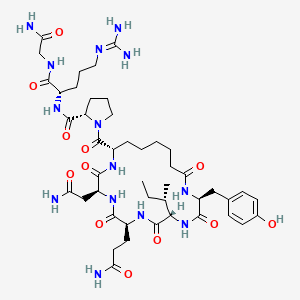
![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B12388408.png)
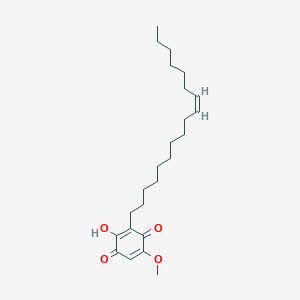
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388416.png)
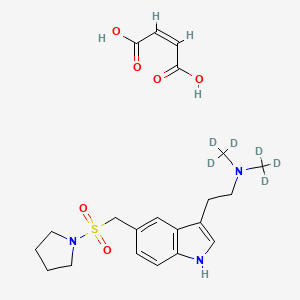
![(3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12388430.png)
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid](/img/structure/B12388440.png)
